Ethanol-17O

Catalog No.
S968220
CAS No.
255043-66-4
M.F
C2H6O
M. Wt
47.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol-17O

CAS Number

255043-66-4

Product Name

Ethanol-17O

IUPAC Name

ethan(17O)ol

Molecular Formula

C2H6O

Molecular Weight

47.07 g/mol

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3+1

InChI Key

LFQSCWFLJHTTHZ-LBPDFUHNSA-N

SMILES

CCO

Canonical SMILES

CCO

Isomeric SMILES

CC[17OH]

Ethanol-17O, also known as 2-hydroxyethanol-17O, is a stable isotopic variant of ethanol where the oxygen atom in the hydroxyl group (OH-OH) is replaced by the isotope oxygen-17. Ethanol itself is a colorless, volatile liquid with the chemical formula C2H5OHC_2H_5OH and is widely used in various applications, including as a solvent, fuel, and in the production of alcoholic beverages. The introduction of the oxygen-17 isotope provides unique properties that are useful in scientific research, particularly in nuclear magnetic resonance spectroscopy and studies involving metabolic pathways.

As regular ethanol but with variations due to the presence of the oxygen-17 isotope. Some notable reactions include:

  • Dehydration: Ethanol-17O can be dehydrated to form ethylene (ethene) when treated with concentrated sulfuric acid or phosphoric acid at elevated temperatures. This reaction typically follows an E1 or E2 mechanism depending on the conditions and structure of the alcohol .
  • Substitution Reactions: Like ethanol, ethanol-17O can react with hydrogen halides to form alkyl halides. The presence of oxygen-17 may influence the kinetics and mechanisms of these reactions due to its nuclear properties .
  • Oxidation: Ethanol-17O can be oxidized to acetaldehyde and subsequently to acetic acid through enzymatic or chemical processes. The isotopic labeling allows for tracking metabolic pathways in biological studies .

Ethanol-17O exhibits biological activity similar to that of regular ethanol but can provide insights into metabolic processes due to its isotopic labeling. It is metabolized primarily in the liver by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. The unique properties of oxygen-17 allow researchers to study:

  • Metabolic Pathways: By tracking the incorporation of oxygen-17 into metabolic products, scientists can gain insights into how ethanol is processed in biological systems .
  • Pharmacokinetics: The use of ethanol-17O in clinical studies helps in understanding absorption, distribution, metabolism, and excretion (ADME) profiles of ethanol in human subjects .

Ethanol-17O can be synthesized through several methods:

  • Isotopic Exchange: One common method involves isotopic exchange reactions where natural abundance ethanol is treated with a source of oxygen-17, such as water enriched with oxygen-17. This process allows for the incorporation of the isotope into the ethanol molecule.
  • Chemical Synthesis: Ethanol can be synthesized from ethylene through hydration reactions using water that is enriched with oxygen-17. This method ensures that the resulting ethanol contains the desired isotopic label.
  • Biological Synthesis: In certain microbial fermentation processes, it may be possible to produce ethanol-17O by using substrates that contain oxygen-17, allowing for natural incorporation during fermentation.

Ethanol-17O has various applications across different fields:

  • Nuclear Magnetic Resonance Spectroscopy: The presence of oxygen-17 allows for enhanced resolution and sensitivity in NMR studies, making it valuable for structural analysis of organic compounds .
  • Metabolic Studies: It serves as a tracer in metabolic studies to track biochemical pathways involving alcohol metabolism .
  • Environmental Studies: Ethanol-17O can be used to study environmental processes, such as the fate of pollutants and their interactions within ecosystems.

Studies involving ethanol-17O have highlighted its interactions with various biological systems:

  • Proton Relaxation Studies: Research indicates that the presence of oxygen-17 affects proton relaxation times in NMR spectroscopy, providing insights into molecular dynamics and interactions within alcohol solutions .
  • Enzymatic Activity: The isotopic labeling allows researchers to investigate how enzymes interact with substrates differently when labeled with oxygen-17 compared to natural abundance substrates.

Ethanol-17O shares similarities with other alcohols and isotopically labeled compounds. Below are some comparable compounds along with their unique characteristics:

CompoundStructureUnique Features
Ethanol (C2H5OH)CH3CH2OHCommon alcohol used widely; no isotopic labeling
Methanol (C1H3OH)CH3OHSimpler structure; used as a solvent and fuel
Propanol (C3H7OH)CH3CH2CH2OHThree-carbon alcohol; used in industrial applications
Ethanol-D (C2H5OD)C2H5ODDeuterated form; used in NMR studies
Ethanol-O18C2H5^18OAnother isotopically labeled variant; useful in tracing

Ethanol-17O is unique due to its specific isotopic composition, which allows for detailed studies in fields such as biochemistry and environmental science that are not possible with non-labeled compounds.

XLogP3

-0.1

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]

Pictograms

Flammable

Flammable

Wikipedia

Ethan(~17~O)ol

Dates

Modify: 2024-02-18

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